molecular formula C6H10O4Pd B1589170 Palladium(II) propionate CAS No. 3386-65-0

Palladium(II) propionate

Cat. No. B1589170
Key on ui cas rn: 3386-65-0
M. Wt: 252.6 g/mol
InChI Key: ZVSLRJWQDNRUDU-UHFFFAOYSA-L
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Patent
US07981508B1

Procedure details

5 gm commercial palladium(II) acetate trimer (Aldrich) was added to 40 g of propionic acid. The mixture was maintained at 40 degrees Celsius for 24 hours. Excess propionic acid was removed under vacuum at room temperature. The resulting yellow solid was used for making palladium inks.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(O)=O.CC(O)=O.[Pd:9].[C:10]([OH:14])(=[O:13])[CH2:11][CH3:12]>>[C:10]([O-:14])(=[O:13])[CH2:11][CH3:12].[Pd+2:9].[C:10]([O-:14])(=[O:13])[CH2:11][CH3:12] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)O.CC(=O)O.[Pd]
Name
Quantity
40 g
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 40 degrees Celsius for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Excess propionic acid was removed under vacuum at room temperature

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].[Pd+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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